7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a complex organic molecule featuring a quinazoline core, an oxadiazole ring, and a phenyl group substituted with a methylthio group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-aminobenzoic acid, phenyl isothiocyanate, and 4-(methylthio)benzaldehyde.
Formation of Quinazoline Core: The quinazoline core can be synthesized by refluxing 2-aminobenzoic acid with phenyl isothiocyanate in the presence of a dehydrating agent like phosphorus pentasulfide in anhydrous pyridine.
Oxadiazole Ring Formation: The oxadiazole ring is formed by cyclization of the appropriate hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Final Coupling: The final step involves coupling the quinazoline core with the oxadiazole intermediate and the phenyl group through a series of condensation reactions, often facilitated by catalysts such as palladium or copper.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can undergo reduction to form amines using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper, and other transition metals.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Nitro, halo, and other substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit antimicrobial, antifungal, or anticancer activities due to the presence of the quinazoline and oxadiazole moieties, which are known for their bioactive properties .
Medicine
In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Quinazoline derivatives have been studied for their anti-inflammatory, analgesic, and anticancer properties .
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinazoline derivatives are known to inhibit enzymes or receptors involved in cell signaling pathways. The oxadiazole ring may interact with nucleic acids or proteins, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-3-substituted quinazolines: Known for their analgesic and anti-inflammatory activities.
2-Methyl-3-substituted quinazolines: Exhibit various biological activities, including anticancer properties.
2,3-Disubstituted quinazolines: Have been studied for their broad spectrum of bioactivities.
Uniqueness
The unique combination of the quinazoline core, oxadiazole ring, and methylthio-substituted phenyl group in 7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.
This compound’s potential for diverse chemical reactions and its promising biological activities make it a valuable subject for further research and development in various scientific fields.
Properties
Molecular Formula |
C25H20N4O3S |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
7-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H20N4O3S/c1-33-19-10-7-17(8-11-19)22-27-23(32-28-22)18-9-12-20-21(15-18)26-25(31)29(24(20)30)14-13-16-5-3-2-4-6-16/h2-12,15H,13-14H2,1H3,(H,26,31) |
InChI Key |
ZPYTTZSMEMZOSX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.